DCBImCl has shown promise as a catalyst for various organic reactions. Its ionic structure and tunable properties allow researchers to design catalysts for specific reactions. For instance, studies have demonstrated its effectiveness in Diels-Alder reactions and Friedel-Crafts alkylations [, ].
Due to their thermal stability and ability to dissolve a wide range of compounds, ILs like DCBImCl are being investigated as alternative solvents for chemical reactions. They can be particularly useful in reactions requiring harsh conditions or for promoting green chemistry principles by reducing the use of volatile organic compounds (VOCs) [].
Researchers are exploring the use of DCBImCl in the development of new materials. For example, it can be incorporated into the design of ionic liquids with specific properties for applications like electrolytes in batteries or lubricants [, ].
1,3-Dicyclohexylbenzimidazolium chloride has the molecular formula C₁₉H₂₇ClN₂ and a molecular weight of approximately 318.884 g/mol. It typically appears as a white to grey powder and is known for its stability and solubility in various organic solvents. The compound features a benzimidazole core substituted with two cyclohexyl groups and a chloride ion, which contributes to its unique properties .
The catalytic activity of DCBImCl stems from its Lewis acidic character. The positively charged carbon on the benzimidazolium ring interacts with electron-rich substrates, activating them for subsequent reactions []. Additionally, the bulky cyclohexyl groups can influence the reaction pathway by creating a steric environment that favors specific product formation [].
The synthesis of 1,3-dicyclohexylbenzimidazolium chloride typically involves the following steps:
1,3-Dicyclohexylbenzimidazolium chloride finds applications in several areas:
Studies on the interactions of 1,3-dicyclohexylbenzimidazolium chloride with other molecules are crucial for understanding its behavior in biological systems and catalytic processes. Interaction studies often focus on how this compound binds to metal centers in catalysis or interacts with biomolecules like proteins and nucleic acids. These investigations help elucidate its mechanism of action and potential therapeutic effects .
Several compounds share structural or functional similarities with 1,3-dicyclohexylbenzimidazolium chloride. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Properties |
---|---|---|
1-Methyl-3-cyclohexylbenzimidazolium chloride | Contains one methyl group instead of cyclohexyl | Enhanced solubility in polar solvents |
1-Phenyl-3-cyclohexylbenzimidazolium chloride | Substituted with a phenyl group | Increased stability and potential electronic applications |
1,3-Diethylbenzimidazolium chloride | Ethyl groups instead of cyclohexyl | Different catalytic properties due to steric effects |
Each of these compounds exhibits distinct properties that may enhance or modify their reactivity and biological activity compared to 1,3-dicyclohexylbenzimidazolium chloride .
The synthesis of 1,3-dicyclohexylbenzimidazolium chloride follows established protocols for N-heterocyclic carbene precursor preparation, primarily employing sequential alkylation methodologies. The traditional approach involves a two-step alkylation sequence, beginning with the mono-alkylation of benzimidazole followed by quaternization to form the desired benzimidazolium salt [1] [2].
The initial step involves the reaction of benzimidazole with cyclohexyl halides under basic conditions. This alkylation is typically carried out in aqueous sodium hydroxide solution at room temperature, where benzimidazole is treated with 50% aqueous sodium hydroxide and cyclohexyl bromide is added dropwise [2]. The reaction proceeds through nucleophilic substitution, with the nitrogen atom of benzimidazole attacking the electrophilic carbon center of the alkyl halide. The monoalkylated intermediate is obtained after extraction with chloroform and purification via column chromatography using ethyl acetate and hexane as the mobile phase [2].
The second alkylation step involves the reaction of N-cyclohexylbenzimidazole with a second equivalent of cyclohexyl halide to form the quaternary ammonium salt. This quaternization reaction is performed in toluene under reflux conditions for 18-24 hours [2]. The benzimidazolium chloride precipitates during the reaction and can be isolated by filtration, followed by washing with ethyl acetate and recrystallization from ethanol to obtain pure crystals [2].
Table 1: Synthetic Methods for 1,3-Dicyclohexylbenzimidazolium Chloride
Synthesis Method | Reaction Conditions | Yield (%) | Reaction Time |
---|---|---|---|
Traditional Two-Step Alkylation | Reflux in toluene, 18-24h | 85-95 | 18-24 hours |
Microwave-Assisted Synthesis | Microwave, 5-10 min, 140-160°C | 94-98 | 5-10 minutes |
Solvent-Free Synthesis | Muffle furnace, 100°C, 5-6h | 88-93 | 5-6 hours |
One-Pot Condensation | Paraformaldehyde/HBF4, reflux | 68-89 | 2-3 hours |
Direct Quaternization | Alkyl halide/base, RT-reflux | 75-90 | 8-12 hours |
The traditional methodology has been widely employed due to its reliability and scalability, yielding benzimidazolium salts in good to excellent yields ranging from 85-95% [1]. However, these conventional approaches suffer from several limitations, including extended reaction times, the requirement for large volumes of organic solvents, and energy-intensive heating procedures [3] [4].
Alternative traditional routes include one-pot condensation methods utilizing paraformaldehyde and tetrafluoroboric acid. This approach involves the condensation of cyclohexylamine equivalents with glyoxal and paraformaldehyde in the presence of aqueous tetrafluoroboric acid, providing direct access to 1,3-dicyclohexylimidazolium tetrafluoroborate [5]. The tetrafluoroborate salt can subsequently be converted to the chloride salt through metathesis reactions using sodium chloride or potassium chloride in aqueous solution [5].
A critical assembly step in traditional synthesis involves the formation of the central imidazolium core. This is best achieved using paraformaldehyde and chlorotrimethylsilane for imidazolium derivatives, where trimethylsilyl chloride serves both as an alkoxy abstracting agent and as a chloride source for the final benzimidazolium salt [6] [7]. The reaction proceeds through the formation of intermediate 2-ethoxy-1,3-diaryldihydrobenzimidazole species, which undergo cyclization at elevated temperatures around 145°C [7].
Contemporary synthetic approaches have revolutionized benzimidazolium salt preparation through the implementation of green chemistry principles, particularly emphasizing solvent-free conditions and microwave-assisted synthesis [3] [4]. These methodologies address the environmental and economic limitations of traditional approaches while significantly improving reaction efficiency and product yields.
Microwave-assisted synthesis represents a paradigm shift in benzimidazolium salt preparation, enabling rapid formation of the desired products under controlled heating conditions [3] [4]. The methodology employs microwave irradiation to achieve uniform heating throughout the reaction mixture, resulting in dramatically reduced reaction times from hours to minutes. For benzimidazole derivatives, microwave-assisted protocols achieve yields ranging from 94-98% within 5-10 minutes of irradiation [4].
The microwave-assisted approach for 1,3-dicyclohexylbenzimidazolium chloride synthesis involves the direct reaction of N-cyclohexylbenzimidazole with cyclohexyl chloride under microwave conditions at temperatures between 140-160°C [3] [4]. The reaction mixture is typically heated in a sealed vessel under controlled pressure, ensuring efficient energy transfer and uniform temperature distribution. The absence of traditional heating eliminates hot spots and provides better control over reaction parameters [8].
A particularly innovative approach involves the use of erbium triflate as a catalyst in microwave-assisted synthesis. The combination of N-phenyl-o-phenylenediamine and benzaldehyde in a 1:1 molar ratio, using only 1 mol% of erbium triflate under microwave irradiation, provides efficient access to benzimidazole derivatives under solvent-free conditions [8]. This methodology demonstrates remarkable selectivity and allows for the obtainment of desired products with very high purity in short reaction times [8].
Solvent-free synthesis protocols have emerged as environmentally sustainable alternatives that eliminate the need for organic solvents entirely [9] [10]. These approaches typically employ solid-state reactions or neat conditions where reactants are mixed without additional solvents. A prominent example involves the grinding technique, where corresponding anilines and glyoxal are physically mixed in a mortar and heated to approximately 50°C until the mixture melts, then maintained under vacuum until solidification at room temperature [9].
The solvent-free approach for diamine precursor synthesis proceeds remarkably fast, with reactions completing within a few minutes for most substrates [9]. This method provides cleaner reaction profiles and better yields compared to solution-phase equivalents, primarily due to the elimination of thermal and moisture sensitivity issues associated with the intermediate compounds [9].
Silica-supported synthesis represents another innovative solvent-free methodology where reactants are adsorbed onto silica gel and heated in a muffle furnace [10]. This approach combines the advantages of heterogeneous catalysis with solvent-free conditions, achieving yields of 88-93% for imidazolium salt formation within 5-6 hours at 100°C [10]. The silica support facilitates heat transfer and provides a high surface area for reactant interaction while simplifying product isolation through simple washing procedures [10].
Comprehensive characterization of 1,3-dicyclohexylbenzimidazolium chloride requires a multi-technique approach utilizing nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry [11] [12]. Each technique provides complementary structural information essential for confirming the identity and purity of the synthesized compound.
Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation of benzimidazolium salts. Proton nuclear magnetic resonance analysis reveals characteristic signals that unambiguously identify the benzimidazolium structure [13] [14]. The most diagnostic feature is the highly downfield-shifted singlet corresponding to the proton at the 2-position of the benzimidazolium ring, which appears between 9.98-11.48 parts per million in dimethyl sulfoxide-d6 [15]. This distinctive chemical shift results from the electron-withdrawing effect of the quaternary nitrogen centers and the aromatic system.
The cyclohexyl substituents exhibit characteristic multiplet patterns in the aliphatic region between 1.0-2.5 parts per million [13]. These signals correspond to the methylene protons of the cyclohexyl rings, with the protons adjacent to the nitrogen atoms appearing slightly more downfield due to the deshielding effect of the quaternary nitrogen center. Aromatic protons of the benzimidazolium core appear as multiplets between 6.52-8.95 parts per million, displaying typical benzene ring coupling patterns [15].
Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information about the carbon framework of the molecule [13] [14]. The carbon atom between the two nitrogen atoms resonates in the characteristic range of 135-180 parts per million for benzimidazolium salts [16]. This represents a significant upfield shift compared to the corresponding N-heterocyclic carbene, which typically resonates between 205-220 parts per million for unsaturated heterocyclic carbenes [16]. Aromatic carbons appear between 110-140 parts per million, while aliphatic carbons of the cyclohexyl groups resonate between 20-50 parts per million [13].
Table 2: Spectroscopic Characterization of 1,3-Dicyclohexylbenzimidazolium Chloride
Technique | Key Signals/Peaks | Solvent/Conditions |
---|---|---|
1H NMR (δ ppm) | NCHN: 9.98-11.48; Aromatic: 6.52-8.95; Cyclohexyl: 1.0-2.5 | DMSO-d6, CDCl3 |
13C NMR (δ ppm) | C2 (NCHN): 135-180; Aromatic: 110-140; Aliphatic: 20-50 | DMSO-d6, CDCl3 |
IR (cm⁻¹) | C-H stretch: 2800-3000; C=N: 1560-1620; C-N: 1200-1300 | KBr pellet, ATR |
Mass Spectrometry (m/z) | [M]+: 216-220 (cation); [M-Cl]: 181-185 | ESI-MS, positive mode |
Melting Point (°C) | 216-220 (decomposition) | DSC, heating rate 10°C/min |
Infrared spectroscopy provides complementary structural information through the identification of characteristic vibrational modes [17] [18]. The spectrum of 1,3-dicyclohexylbenzimidazolium chloride exhibits several diagnostic absorption bands. Carbon-hydrogen stretching vibrations appear in the region between 2800-3000 cm⁻¹, with cyclohexyl C-H stretches typically observed at higher frequencies compared to aromatic C-H stretches [17]. The aromatic carbon-nitrogen stretching modes appear between 1560-1620 cm⁻¹, while carbon-nitrogen stretching vibrations involving the aliphatic substituents are observed between 1200-1300 cm⁻¹ [17].
The 700-950 cm⁻¹ region in infrared spectroscopy has been extensively investigated for imidazolium-based compounds and provides valuable information about cation-anion interactions [17]. Two main vibrational modes exist in this region: an out-of-plane C(2)-H and C(4,5)-H bending mode at 700-800 cm⁻¹ with larger motion of C(4,5)-H, and an out-of-plane C(2)-H and C(4,5)-H bending mode at 800-950 cm⁻¹ with larger motion of C(2)-H [17]. The band shape in the latter region is highly sensitive to interactions with anions and provides insights into hydrogen-bonding interactions [17].
Mass spectrometry serves as a definitive technique for molecular weight confirmation and fragmentation pattern analysis [19]. Electrospray ionization mass spectrometry in positive mode readily detects the benzimidazolium cation, typically appearing in the range of 216-220 m/z for the molecular ion [19]. The base peak often corresponds to the loss of the chloride counterion, appearing at 181-185 m/z [19]. Fragmentation patterns provide additional structural information, with characteristic losses corresponding to cyclohexyl groups and stepwise degradation of the benzimidazolium core [19].
Elemental analysis serves as a fundamental technique for confirming the molecular composition and purity of synthesized benzimidazolium salts [20] [21]. This quantitative analytical method determines the percentage composition of carbon, hydrogen, nitrogen, and halogen elements, providing direct validation of the expected molecular formula. For 1,3-dicyclohexylbenzimidazolium chloride with the molecular formula C₁₉H₂₇ClN₂, theoretical elemental composition should closely match experimental values within acceptable analytical tolerances [20].
The elemental analysis is typically performed using combustion analysis for carbon, hydrogen, and nitrogen determination, while chloride content is assessed through potentiometric titration or ion chromatography [21]. Modern elemental analyzers achieve precision levels of ±0.3% for carbon and hydrogen, and ±0.2% for nitrogen, providing reliable validation of synthetic products [21]. Deviations beyond these tolerances often indicate the presence of impurities, incomplete reaction, or hydration/solvation of the product [21].
Crystallographic validation through single-crystal X-ray diffraction represents the gold standard for structural confirmation of benzimidazolium salts [22] [23]. This technique provides unambiguous three-dimensional structural information, including bond lengths, bond angles, and crystal packing arrangements. Single crystals suitable for X-ray analysis are typically obtained through slow evaporation of saturated solutions in appropriate solvents or through vapor diffusion techniques [23].
Benzimidazolium salts commonly crystallize in various crystal systems, with triclinic and monoclinic systems being frequently observed [22] [23]. The asymmetric unit typically contains the benzimidazolium cation, the chloride anion, and potentially solvent molecules [1] [23]. Crystal packing is dominated by hydrogen bonding interactions between the cation and anion, particularly involving the acidic C(2)-H proton of the benzimidazolium ring [1] [23].
The benzimidazolium cation exhibits characteristic geometric parameters, with the NCN bond angle typically ranging from 100-110° for the central imidazolium core [16]. The N-C bond lengths in benzimidazolium salts range from 1.28-1.33 Å, slightly shorter than the corresponding bonds in free N-heterocyclic carbenes (1.32-1.37 Å) [16]. These bond length differences reflect the formal positive charge on the benzimidazolium nitrogen atoms [16].
Hydrogen bonding patterns in benzimidazolium chloride crystals typically involve C-H···Cl interactions, where the acidic hydrogen atoms of the benzimidazolium ring interact with chloride anions [1] [23]. These interactions often result in chain-like or sheet-like supramolecular structures in the solid state [23]. The presence of water molecules in the crystal structure, when present, provides additional hydrogen bonding donors and acceptors, creating more complex three-dimensional networks [23].
Table 3: Purification Methods for Benzimidazolium Salts
Purification Method | Conditions | Purity Achieved (%) | Recovery (%) |
---|---|---|---|
Recrystallization from ethanol | Hot ethanol, slow cooling | 95-99 | 75-85 |
Column chromatography (silica gel) | EtOAc/hexane (1:4 to 1:1) | 90-95 | 70-80 |
Washing with organic solvents | Diethyl ether, ethyl acetate | 85-90 | 85-95 |
Soxhlet extraction | Dry THF, 6-8 hours | 92-97 | 80-90 |
Precipitation and filtration | Ice-cold water, vacuum filtration | 80-85 | 90-95 |
Thermal analysis through differential scanning calorimetry provides important information about the thermal stability and phase transitions of benzimidazolium salts [23] [24]. Most benzimidazolium chlorides exhibit decomposition temperatures in the range of 180-220°C, with some compounds showing melting followed by decomposition [25] [23]. The thermal behavior is influenced by the nature of the substituents and the strength of intermolecular interactions in the solid state [26] [27].
The purification protocols for benzimidazolium salts must be carefully optimized to achieve high purity while maintaining reasonable recovery yields [28] [29]. Recrystallization from ethanol represents the most commonly employed method, achieving purities of 95-99% with recoveries of 75-85% [2] [29]. The process involves dissolving the crude product in hot ethanol and allowing slow cooling to promote crystal formation [29].
Column chromatography on silica gel provides an alternative purification approach, particularly useful when recrystallization is insufficient [29] [30]. The typical mobile phase consists of ethyl acetate and hexane in ratios ranging from 1:4 to 1:1, depending on the polarity of the specific benzimidazolium salt [29] [31]. This method achieves purities of 90-95% with recoveries of 70-80% [29].
Washing procedures with organic solvents offer a simpler purification approach suitable for removing inorganic impurities and unreacted starting materials [30] [32]. Common washing solvents include diethyl ether and ethyl acetate, which selectively dissolve impurities while leaving the benzimidazolium salt as an insoluble residue [30]. This method achieves purities of 85-90% with high recoveries of 85-95% [30].
Table 4: Comparison of Traditional and Modern Synthetic Approaches
Parameter | Traditional Methods | Modern Methods |
---|---|---|
Reaction Time | 18-24 hours | 5-10 minutes |
Energy Consumption | High (reflux heating) | Low (microwave/solvent-free) |
Solvent Usage | Large volumes required | Minimal or none |
Product Yield | 85-90% | 94-98% |
Environmental Impact | Moderate to high | Low |
Purification Complexity | Multi-step purification | Simple workup |
Scalability | Good | Excellent |